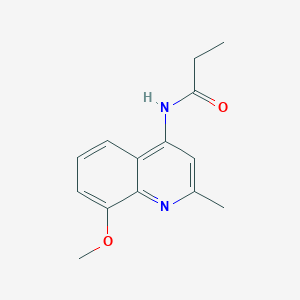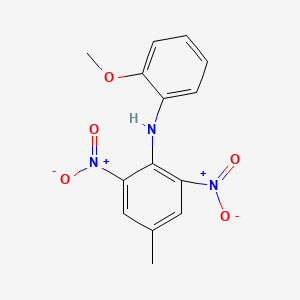
1-(2,3-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine, commonly known as DNBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. DNBP belongs to the class of piperazine derivatives and has shown promising results in various studies related to its mechanism of action, physiological effects, and biochemical properties.
科学研究应用
DNBP has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, and antipsychotic properties. DNBP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Furthermore, DNBP has shown promising results in various studies related to its anti-inflammatory and analgesic properties.
作用机制
The exact mechanism of action of DNBP is not fully understood. However, various studies have suggested that it acts as a modulator of the dopaminergic system, which is involved in the regulation of mood, motivation, and reward. DNBP has also been shown to interact with the serotonergic and glutamatergic systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
DNBP has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and reward. DNBP has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the regulation of the immune system.
实验室实验的优点和局限性
DNBP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological activities. However, DNBP also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. Furthermore, DNBP has not been extensively studied in clinical trials, and its efficacy and safety in humans are not yet established.
未来方向
There are several future directions for research on DNBP. One direction is to further investigate its mechanism of action and its interactions with the dopaminergic, serotonergic, and glutamatergic systems. Another direction is to study its potential use in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Furthermore, future research could focus on the development of new derivatives of DNBP with improved pharmacological properties.
Conclusion:
1-(2,3-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine, commonly known as DNBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. DNBP has shown promising results in various studies related to its mechanism of action, physiological effects, and biochemical properties. However, further research is needed to fully understand its long-term effects and safety profile. DNBP has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its mechanism of action, its potential use in the treatment of various neurological and psychiatric disorders, and the development of new derivatives with improved pharmacological properties.
合成方法
The synthesis of DNBP involves the reaction between 2,3-dimethoxybenzylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce DNBP. This method has been reported in various studies and has been found to be efficient and reliable.
属性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-18-5-3-4-15(19(18)26-2)14-20-10-12-21(13-11-20)16-6-8-17(9-7-16)22(23)24/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILBYTZNFRPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)



![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)
